molecular formula C8H7BF4O3 B1442622 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid CAS No. 1772622-44-2

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1442622
M. Wt: 237.95 g/mol
InChI Key: KNRIYRLAYXUQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is a white to yellow solid with a molecular weight of 207.92 g/mol . It is also known by various synonyms such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O . This indicates that the molecule consists of a phenyl ring with fluorine, methoxy, and trifluoromethyl substituents, and a boronic acid group .


Chemical Reactions Analysis

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be used as a reactant for various chemical reactions. It can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a white to yellow solid . It has a melting point range of 104°C to 109°C . The compound has a molecular weight of 207.92 g/mol .

Scientific Research Applications

Organic Synthesis and Drug Development

Fluorinated boronic acids, including compounds structurally related to the chemical name, are pivotal in cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are instrumental in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, fluorinated biphenyls, synthesized using phenylboronic acids in cross-coupling reactions, are key intermediates in manufacturing anti-inflammatory drugs (Qiu et al., 2009). Similarly, benzoxaboroles, derived from phenylboronic acids, demonstrate broad applications, including biological activity and as molecular receptors, showcasing the versatility of fluorinated boronic acids in medicinal chemistry and material science (Adamczyk-Woźniak et al., 2009).

Biosensors and Analytical Chemistry

The development of electrochemical biosensors based on phenylboronic acid derivatives underscores the potential of fluorinated boronic acids in analytical applications. These biosensors exploit the selective binding of boronic acids to diols, enabling the detection of sugars and glycoproteins, crucial for diabetes management and biomedical research (Anzai, 2016). This area of research is particularly relevant for understanding the broader applications of the chemical name in developing new diagnostic tools and medical devices.

Environmental Studies

Research on the environmental impact of fluorinated compounds, including degradation pathways of polyfluoroalkyl chemicals, is critical for assessing the environmental fate and potential risks associated with the use of fluorinated boronic acids. Studies on microbial degradation and the environmental persistence of related compounds offer insights into the challenges and strategies for managing the ecological footprint of fluorinated organics (Liu & Avendaño, 2013). These findings are essential for developing more sustainable chemical practices and mitigating the environmental impact of fluorinated chemicals.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIYRLAYXUQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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